Allyl acetoacetate
Overview
Description
Synthesis Analysis
The synthesis of allyl compounds, including allyl acetoacetate, involves catalytic methods employing various catalysts such as sulfuric acid, ferric chloride hexahydrate, and stannous chloride dihydrate, among others. These methods are crucial for producing allyl propionate, indicating the versatility and practical value of allyl acetoacetate in synthesis processes (Shi-bin, 2005).
Molecular Structure Analysis
While specific discussions on the molecular structure of allyl acetoacetate in the provided literature are scarce, the general importance of understanding the molecular configurations and assembly in related compounds can be inferred from the comprehensive review on lignin macromolecular configuration. Such analyses are crucial for unraveling the complexities of biochemical processes and synthetic applications (Davin et al., 2008).
Chemical Reactions and Properties
Allyl acetoacetate undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For instance, the review on double bond migration in N-allylic systems catalyzed by transition metal complexes sheds light on the dynamic behavior of allylic compounds in synthetic contexts (Krompiec et al., 2008). This reactivity is essential for creating diverse chemical structures and achieving specific synthetic outcomes.
Physical Properties Analysis
The specific physical properties of allyl acetoacetate, such as boiling point, melting point, and solubility, are not directly discussed in the reviewed literature. However, the physical properties of chemical compounds are fundamental for determining their application in synthesis and the conditions required for their manipulation and storage.
Chemical Properties Analysis
The chemical properties of allyl acetoacetate, including reactivity with other compounds, stability under various conditions, and its role as a precursor in synthetic routes, are implicit in its synthesis and reactions. For example, the review on the facile synthesis and antioxidant evaluation of isoxazolone derivatives, including methods involving allyl compounds, underscores the chemical versatility and potential applications of such compounds (Laroum et al., 2019).
Scientific Research Applications
Complexation with Lanthanide Ions : Allyl acetoacetate forms complexes with various lanthanide ions like Pr3+, Nd3+, Ho3+, Er3+, and Tm3+. These complexes have been studied using electronic absorption spectroscopy, revealing their molecular structures and bonding characteristics (Mishchenko et al., 2015).
Catalysis in Organic Chemistry : This compound is used in ruthenium complex-catalyzed reactions, particularly in synthesizing cyclohexenone derivatives from allylic compounds and β-keto esters (Zhang et al., 1995).
Polymer Chemistry : Allyl acetoacetate's behavior in polymer structures, especially in copolymers with styrene, has been investigated. Its impact on the molecular dynamics and thermal behavior of polymers is significant, affecting properties like glass transition temperature and dynamic heterogeneity (Grzybowska et al., 2014).
Chemical Reactivity Analysis : The reactivity of allyl acetoacetate in transesterification and alkylation reactions has been studied using DFT/B3LYP level calculations, providing insights into its chemical potential and electrophilicity index (Boughdiri & Essalah, 2010).
Insecticidal Applications : Allyl acetoacetate has been evaluated as a fumigant against stored grain beetle pests. Its efficacy and potential as a fumigant for protecting stored food grains from various insect pests have been documented (Rajendran & Muralidharan, 2005).
Toxicological Studies : The toxicity of allyl acetate, a related compound, has been studied in the context of its use in detergents, plastics, pharmaceuticals, and as agricultural agents. This research provides insights into the safety and environmental impact of these chemicals (Auerbach et al., 2008).
Catalysis in Organic Synthesis : Allyl acetoacetate is involved in the Tsuji-Trost allylation, a reaction facilitated by bifunctional mesoporous silica nanoparticles. This research highlights the role of allyl acetoacetate in enhancing the selectivity and efficiency of organic syntheses (Dickschat et al., 2013).
Atmospheric Chemistry : The gas-phase oxidation of allyl acetate (a related compound) by atmospheric oxidants like O3, OH, Cl, and NO3 has been studied, contributing to our understanding of the environmental impact of unsaturated acetate esters in the atmosphere (Wang et al., 2018).
Safety And Hazards
Allyl acetoacetate is highly flammable and toxic if swallowed. It is harmful in contact with skin, causes serious eye irritation, and is fatal if inhaled . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid generation of vapor or mist when handling this compound .
Future Directions
The ability to selectively transesterify β-keto esters, such as Allyl acetoacetate, is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches .
properties
IUPAC Name |
prop-2-enyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-4-10-7(9)5-6(2)8/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLMPTNTPOWPLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149740 | |
Record name | Allyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Allyl acetoacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20162 | |
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Vapor Pressure |
1.0 [mmHg] | |
Record name | Allyl acetoacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20162 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Allyl acetoacetate | |
CAS RN |
1118-84-9 | |
Record name | Allyl acetoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl acetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118849 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl acetoacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24280 | |
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Record name | Allyl acetoacetate | |
Source | EPA DSSTox | |
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Record name | Allyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL ACETOACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HX066J62P | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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